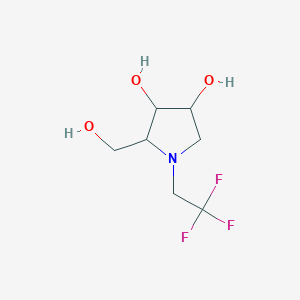

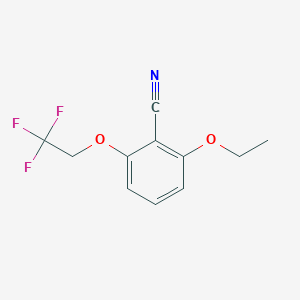

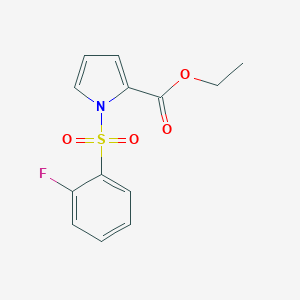

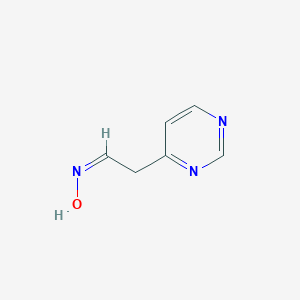

![molecular formula C24H21NO4 B066081 3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-phenylpropanoic acid CAS No. 180181-93-5](/img/structure/B66081.png)

3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-phenylpropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-phenylpropanoic acid, also known as FMPA, is a carboxylic acid that is widely used in a variety of scientific research applications. FMPA is an important molecule for its ability to form a variety of derivatives and its wide range of biochemical and physiological effects.

Scientific Research Applications

Synthesis of Non-Proteinogenic Amino Acids

Fmoc-protected amino acids are instrumental in the synthesis of non-proteinogenic amino acids, which play a crucial role in medicinal chemistry and drug design. The synthesis of (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid, a non-proteinogenic amino acid, utilizes Fmoc-protected intermediates to achieve good overall yields. This approach underscores the versatility of Fmoc-protected amino acids in synthesizing complex molecules for research purposes (Adamczyk & Reddy, 2001).

Biomaterials and Hydrogelators

Fmoc-protected amino acids have found extensive applications in the design and development of novel hydrogelators and biomaterials. These materials are pivotal in various biomedical applications, including drug delivery systems, tissue engineering, and regenerative medicine. The structural and supramolecular characteristics of Fmoc-amino acids are essential for recognizing their properties as effective hydrogelators or components of biomaterials, highlighting their significant role in advancing biomedical research and applications (Bojarska et al., 2020).

Solid Phase Peptide Synthesis

Fmoc chemistry is a cornerstone of solid-phase peptide synthesis (SPPS), a method extensively used for synthesizing peptides and proteins. This technique allows for the sequential addition of amino acids to a growing peptide chain, with Fmoc protecting groups ensuring the selectivity of the reaction. The method's orthogonal nature enables the synthesis of a wide range of peptides and small proteins, illustrating the indispensable role of Fmoc-protected amino acids in modern bioorganic chemistry (Fields & Noble, 2009).

Fabrication of Functional Materials

The inherent properties of Fmoc-modified amino acids and short peptides, such as self-assembly and bioactivity, make them ideal building blocks for creating functional materials. These materials find applications in various fields, including biotechnology, nanotechnology, and materials science. The review of their self-organization and applications emphasizes the broad potential of these bio-inspired molecules in developing new materials with unique properties and functions (Tao et al., 2016).

Safety and Hazards

Mechanism of Action

Target of Action

Fmoc-3-amino-3-phenylpropionic acid is a derivative of alanine . Alanine is a non-essential amino acid that plays a crucial role in the metabolism of glucose and organic acids . .

Mode of Action

As an alanine derivative, it may influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .

Biochemical Pathways

As an alanine derivative, it may be involved in the metabolism of glucose and organic acids .

Result of Action

As an alanine derivative, it may influence various physiological activities .

Biochemical Analysis

Biochemical Properties

The Fmoc group in Fmoc-3-amino-3-phenylpropionic acid is frequently used as a protecting group for amines . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

Molecular Mechanism

The molecular mechanism of Fmoc-3-amino-3-phenylpropionic acid primarily involves its role as a protecting group in peptide synthesis . The Fmoc group protects amines during synthesis and is deprotected with bases such as secondary amines like piperidine .

properties

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO4/c26-23(27)14-22(16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTSLRPMRTOVHAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

180181-93-5 |

Source

|

| Record name | 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

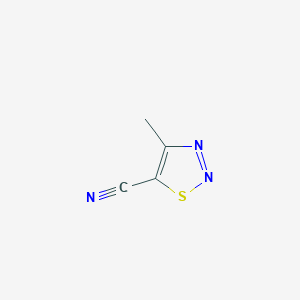

![Carbamic acid, [(1R,3S)-3-ethenylcyclopentyl]-, 1,1-dimethylethyl ester, rel-](/img/structure/B66017.png)